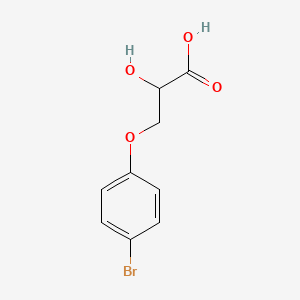
3-(4-Bromophenoxy)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid is an organic compound that features a bromophenoxy group attached to a hydroxypropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid typically involves the reaction of ®-2,3-epoxypropanoic acid with 4-bromophenol under basic conditions. The reaction proceeds through the nucleophilic attack of the phenoxide ion on the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for ®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of ®-3-(4-Bromophenoxy)-2-oxopropanoic acid.
Reduction: Formation of ®-3-(4-Phenoxy)-2-hydroxypropanoic acid.
Substitution: Formation of ®-3-(4-Azidophenoxy)-2-hydroxypropanoic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its bromophenoxy group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of brominated compounds on biological systems. Its hydroxypropanoic acid moiety is of particular interest in metabolic studies.
Medicine
In medicine, ®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its bromophenoxy group provides unique properties that can be exploited in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of ®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy group can participate in halogen bonding, while the hydroxypropanoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(4-Chlorophenoxy)-2-hydroxypropanoic acid
- ®-3-(4-Fluorophenoxy)-2-hydroxypropanoic acid
- ®-3-(4-Methylphenoxy)-2-hydroxypropanoic acid
Uniqueness
®-3-(4-Bromophenoxy)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature makes it a valuable compound for studying halogen bonding interactions and their effects on biological systems.
Propiedades
Fórmula molecular |
C9H9BrO4 |
|---|---|
Peso molecular |
261.07 g/mol |
Nombre IUPAC |
3-(4-bromophenoxy)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrO4/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) |
Clave InChI |
SVKDKHOABDSHJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(C(=O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B14798460.png)

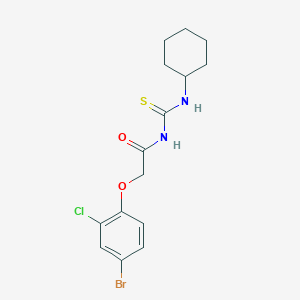
![3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B14798478.png)
![(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine](/img/structure/B14798485.png)

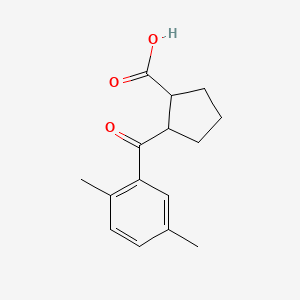
![3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea](/img/structure/B14798494.png)
![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)

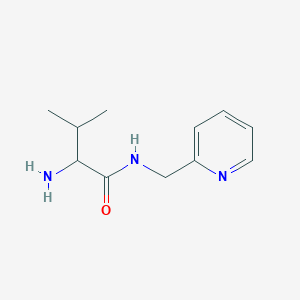
![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)
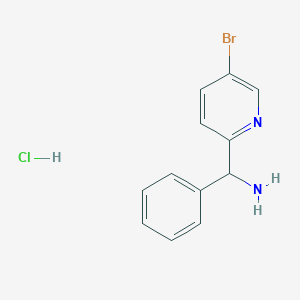
![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
